molecular formula C9H6ClFN2O B13940551 2-Chloro-6-fluoro-7-methoxyquinoxaline

2-Chloro-6-fluoro-7-methoxyquinoxaline

Cat. No.: B13940551
M. Wt: 212.61 g/mol
InChI Key: DRAYHDDXZOQRLH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-7-methoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-7-methoxyquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-6-fluoroaniline with 2-methoxybenzoyl chloride under acidic conditions to form the quinoxaline ring . The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-7-methoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoxalines can be formed.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-7-methoxyquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-7-methoxyquinoxaline is unique due to the specific combination of chlorine, fluorine, and methoxy groups on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-6-fluoro-7-methoxyquinoxaline

InChI

InChI=1S/C9H6ClFN2O/c1-14-8-3-7-6(2-5(8)11)12-4-9(10)13-7/h2-4H,1H3

InChI Key

DRAYHDDXZOQRLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C=N2)Cl)F

Origin of Product

United States

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